Lirafugratinib - 2549174-42-5

Lirafugratinib

Catalog Number: EVT-12065372
CAS Number: 2549174-42-5
Molecular Formula: C28H24FN7O2
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lirafugratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor 2 (FGFR2), with potential antineoplastic activity. Upon oral administration, lirafugratinib binds to and inhibits FGFR2, which results in the inhibition of FGFR2-mediated signal transduction pathways. This inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival.
Overview

Lirafugratinib is a small molecule drug developed as a selective inhibitor of fibroblast growth factor receptor 2 (FGFR2). Initially developed by Relay Therapeutics, Inc., it is currently in Phase 1/2 clinical trials for treating various cancers, particularly cholangiocarcinoma, which is characterized by alterations in FGFR2. The compound has garnered attention due to its potential as a best-in-class FGFR2 inhibitor, demonstrating efficacy in FGFR2-driven tumors and showing durable responses across multiple solid tumor types with FGFR2 alterations .

Source and Classification

Lirafugratinib is classified as an oral covalent inhibitor targeting FGFR2, a receptor tyrosine kinase implicated in various malignancies. Its development is part of a broader effort to create targeted therapies that address specific genetic alterations in cancer cells. The molecular formula of lirafugratinib is C28H24FN7O2, and it has been assigned the CAS registry number 2549174-42-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of lirafugratinib involves advanced medicinal chemistry techniques, including structure-based drug design and molecular dynamics simulations. These methods allow researchers to optimize the compound's binding affinity and selectivity for FGFR2 while minimizing off-target effects. The synthesis typically includes:

  • Designing the core structure based on known FGFR inhibitors.
  • Covalent modification of specific functional groups to enhance binding to the target receptor.
  • Purification and characterization of the synthesized compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of lirafugratinib reveals several key features:

  • Core Structure: The compound contains a complex aromatic system that facilitates interaction with the FGFR2 binding site.
  • Functional Groups: Specific functional groups are strategically placed to enhance solubility and bioavailability.
  • InChIKey: The InChIKey for lirafugratinib is XOQVZSSDIQQUGO-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .

Structural Data

  • Molecular Weight: Approximately 484.55 g/mol.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interaction with the FGFR2 receptor, which is crucial for its inhibitory activity.
Chemical Reactions Analysis

Reactions and Technical Details

Lirafugratinib primarily undergoes interactions with the FGFR2 receptor through covalent bonding mechanisms. This process involves:

The compound's design aims to minimize metabolic degradation while maintaining effective inhibition of FGFR2 signaling pathways .

Mechanism of Action

Process and Data

Lirafugratinib exerts its therapeutic effects by selectively inhibiting FGFR2 signaling pathways that are often dysregulated in cancer. The mechanism includes:

  1. Binding to FGFR2: Lirafugratinib binds covalently to the active site of FGFR2, preventing substrate phosphorylation.
  2. Inhibition of downstream signaling: This action disrupts critical pathways involved in cell proliferation, survival, and angiogenesis.
  3. Induction of apoptosis: Inhibition leads to programmed cell death in cancer cells that rely on FGFR2 signaling for growth.

Clinical studies have shown that lirafugratinib effectively reduces tumor size in patients with FGFR2-altered tumors, indicating its potential as a significant therapeutic option .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lirafugratinib is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but may be sensitive to light and moisture.
  • pH Dependence: Its solubility may vary with pH, influencing absorption characteristics.

Relevant analyses confirm that lirafugratinib maintains its integrity under standard laboratory conditions, ensuring reliable performance in clinical settings .

Applications

Scientific Uses

Lirafugratinib is primarily being investigated for its application in oncology, specifically targeting:

  • Cholangiocarcinoma: A rare bile duct cancer where FGFR2 fusions or mutations are prevalent.
  • Other Solid Tumors: It shows promise in treating various cancers with alterations in FGFR2, including those affecting the stomach, pancreas, and head and neck regions.

The drug has received breakthrough therapy designation from regulatory authorities due to its potential to address unmet medical needs in patients with advanced malignancies .

Properties

CAS Number

2549174-42-5

Product Name

Lirafugratinib

IUPAC Name

N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide

Molecular Formula

C28H24FN7O2

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33)

InChI Key

XOQVZSSDIQQUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.